N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-13(2)8-9-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-15(5-7-16)22-14(3)25/h4-7,11,13H,8-10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIFNBTCJTSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetamidophenyl moiety and a thiazole ring, linked through a thioacetamide group. Its molecular formula is , and it has a molecular weight of approximately 293.36 g/mol. The structural diversity allows for interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . A study focusing on similar thiazole-based compounds demonstrated significant in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound exhibited an IC50 value indicating effective inhibition of cell proliferation and induced apoptosis and autophagy in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6b | Melanoma | 5.0 | Apoptosis induction |
| 6b | Pancreatic | 7.5 | Autophagy induction |
| 6b | CML | 6.0 | Cell cycle arrest |
Neuroprotective Effects
Compounds with similar structural motifs have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a common therapeutic strategy for enhancing cholinergic neurotransmission in neurodegenerative disorders. Research indicates that thiazole-containing compounds can effectively inhibit AChE, thus potentially improving cognitive function .
Table 2: AChE Inhibition by Thiazole Compounds
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| Thiazole derivative A | 2.7 | In vitro study |
| Thiazole derivative B | 3.5 | In vitro study |
Case Studies
- In Vivo Efficacy : In a xenograft model using A375 melanoma cells, administration of the compound led to a significant reduction in tumor volume compared to control groups. This suggests that the compound not only inhibits cell proliferation in vitro but also exhibits substantial anti-tumor activity in vivo .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in apoptosis pathways. The presence of specific functional groups in the thiazole ring enhances binding affinity, thereby increasing biological activity .
Preparation Methods
Synthesis of 4-Aminophenyl Acetamide
As per, 4-nitrophenylacetamide is reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol. The nitro group is converted to an amine, yielding 4-aminophenyl acetamide with 90% efficiency.
Coupling with Thioether Intermediate
The amine reacts with 2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide using EDC/HOBt coupling:
Reaction Conditions
- Amine : 4-Aminophenyl acetamide (1 eq)
- Carboxylic Acid : 2-((4-(2-(Isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetic acid (1 eq)
- Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)
- Solvent : DMF
- Temperature : Room temperature, 24 h
- Yield : 75%
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (from ethanol) reveals a monoclinic system with space group P2₁/c. The thiazole ring adopts an envelope conformation, and intermolecular N–H⋯O hydrogen bonds stabilize the lattice.
Optimization Challenges and Solutions
- Regioselectivity in Thiazole Substitution : Using iodine as a cyclizing agent minimizes side products compared to bromine or chlorine.
- Thioether Stability : Anhydrous conditions prevent oxidation of the thiol group during coupling.
- Catalyst Selection : Organic amines (e.g., triethylamine) enhance reaction rates without side reactions.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?
The synthesis typically involves multi-step protocols:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile under anhydrous conditions (e.g., AlCl₃ catalysis) .
- Acylation : Introducing the acetamide group via nucleophilic substitution or coupling reactions .
- Thioether linkage : Connecting the thiazole and acetamide moieties using thioglycolic acid derivatives . Example workflow:
| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Cyclization | AlCl₃, acetonitrile, 80°C | Control moisture to prevent side reactions |
| 2 | Acylation | Acetyl chloride, DMF, 50°C | Use excess acylating agent for completeness |
| 3 | Thiol coupling | Thioglycolic acid, K₂CO₃, DCM | Monitor pH to avoid disulfide formation |
Q. Which analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiazole C-H at δ 7.2–8.0 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₃N₃O₃S₂: 421.1) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% preferred for biological assays) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency, while dichloromethane minimizes side reactions in thiol coupling .
- Temperature control : Lower temps (0–5°C) stabilize reactive intermediates during cyclization .
- Catalyst screening : Anhydrous AlCl₃ vs. FeCl₃ for thiazole formation, with AlCl₃ yielding >80% .
- Design of Experiments (DoE) : Multi-variable analysis to identify critical interactions (e.g., pH × solvent polarity) .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC. Thioether bonds are labile in acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, relevant for storage .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .
Q. How to design reproducible biological assays targeting inflammation or oncology?
- Target selection : Prioritize kinases (e.g., JAK2) or receptors (e.g., TNF-α) based on structural analogs .
- Dose-response curves : Use 10⁻⁶–10⁻³ M ranges in triplicate; IC₅₀ calculations require nonlinear regression .
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
Q. How to resolve contradictions in biological activity data across studies?
- Structural analogs comparison : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl on IC₅₀) .
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7 disparities) and incubation times .
- Meta-analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect size differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
